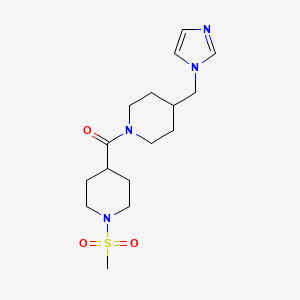

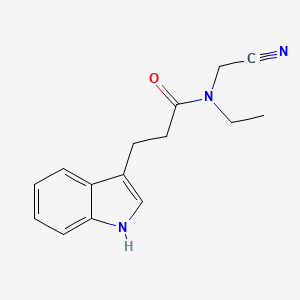

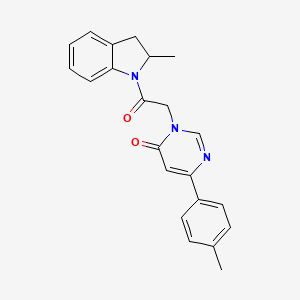

![molecular formula C12H20N2O5S2 B2921316 4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide CAS No. 871480-96-5](/img/structure/B2921316.png)

4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known as 4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide, has a molecular formula of C9H14N2O5S2 and an average mass of 294.348 Da . It is a derivative of benzenesulfonamide .

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with methoxy, methylsulfonyl amino, and propan-2-yl groups .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 620.9±65.0 °C at 760 mmHg and a flash point of 329.3±34.3 °C . The compound has 9 hydrogen bond acceptors and 2 hydrogen bond donors . It also has 9 freely rotating bonds . The compound has a polar surface area of 147 Å2 and a molar volume of 267.2±3.0 cm3 .Applications De Recherche Scientifique

Photodynamic Therapy and Cancer Treatment

Compounds structurally related to 4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide, such as zinc phthalocyanines substituted with benzenesulfonamide derivative groups, have been synthesized and characterized for their applications in photodynamic therapy. These compounds exhibit high singlet oxygen quantum yields, making them promising Type II photosensitizers for the treatment of cancer. Their spectroscopic, photophysical, and photochemical properties suggest potential utility in photodynamic therapy applications due to good fluorescence properties and appropriate photodegradation quantum yields (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

Sulfonamide-focused libraries have been evaluated for antitumor activity using cell-based screens and flow cytometric cell cycle analysis. Compounds including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide have shown potent cell cycle inhibitory properties and have progressed to clinical trials as antimitotic agents disrupting tubulin polymerization. Such compounds belong to a novel class of antiproliferative agents causing a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines (Owa et al., 2002).

Alzheimer’s Disease Therapy

New series of sulfonamides derived from 4-methoxyphenethylamine have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase and DPPH. Compounds like N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide showed significant acetylcholinesterase inhibitory activity, suggesting potential as therapeutic agents for Alzheimer’s disease. This highlights the utility of sulfonamide derivatives in the development of new treatments for neurodegenerative diseases (Abbasi et al., 2018).

Crystal Structure Analysis

Studies on arylsulfonamide para-alkoxychalcone hybrids reveal the effect of minor structural modifications, like the inclusion of a methylene group, on the conformation and assembly of these compounds. Such analyses are crucial for understanding the molecular basis of their biological activities and can inform the design of new compounds with enhanced properties (de Castro et al., 2013).

HIF-1 Pathway Inhibition for Cancer Treatment

Research on 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide has revealed their potential as inhibitors of the HIF-1 pathway, a target for cancer therapy. The presence of specific functional groups has been shown to strongly inhibit HIF-1 activated transcription, indicating the significance of these compounds in developing new anti-cancer agents (Mun et al., 2012).

Propriétés

IUPAC Name |

4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5S2/c1-9(2)13-21(17,18)10-6-7-12(19-4)11(8-10)14(3)20(5,15)16/h6-9,13H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSLRJZAYHRDPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

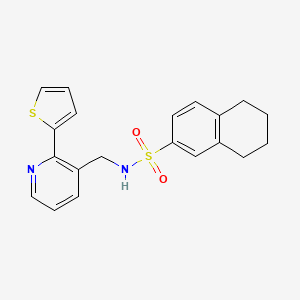

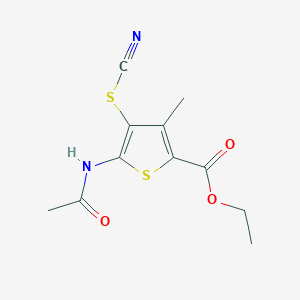

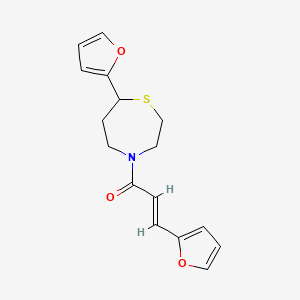

![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2921236.png)

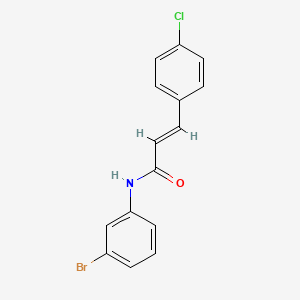

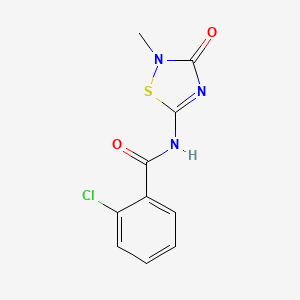

![N-[3-[(2-methoxyphenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2921243.png)

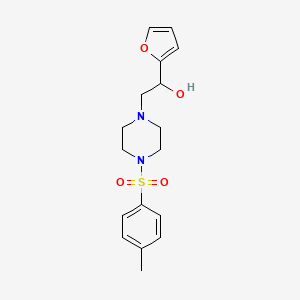

![3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid](/img/structure/B2921254.png)

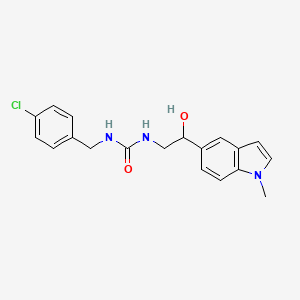

![N-(3-fluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2921255.png)